molecular formula C8H12ClNO2 B2881986 (R)-alpha-propynyl-proline-HCl CAS No. 1049733-10-9

(R)-alpha-propynyl-proline-HCl

Cat. No.: B2881986
CAS No.: 1049733-10-9
M. Wt: 189.64
InChI Key: HUPSJXIFWSWGFS-QRPNPIFTSA-N
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Description

®-alpha-propynyl-proline-HCl is a chiral compound that belongs to the class of proline derivatives. It is characterized by the presence of a propynyl group attached to the alpha carbon of the proline ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-propynyl-proline-HCl typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-proline.

    Alkylation: The alpha carbon of the proline is alkylated using a propynyl halide under basic conditions. This step introduces the propynyl group to the proline ring.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, ®-alpha-propynyl-proline-HCl.

Industrial Production Methods

In an industrial setting, the production of ®-alpha-propynyl-proline-HCl may involve large-scale alkylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-alpha-propynyl-proline-HCl undergoes various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The proline ring can undergo substitution reactions, where the propynyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated proline derivatives.

    Substitution: Formation of various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

®-alpha-propynyl-proline-HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-alpha-propynyl-proline-HCl involves its interaction with specific molecular targets. The propynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-alpha-propynyl-proline-HCl: The enantiomer of ®-alpha-propynyl-proline-HCl, with similar but distinct biological activities.

    Proline: The parent compound, lacking the propynyl group.

    Proline derivatives: Various derivatives with different substituents on the proline ring.

Uniqueness

®-alpha-propynyl-proline-HCl is unique due to its chiral nature and the presence of the propynyl group, which imparts distinct chemical and biological properties. Its ability to undergo specific reactions and interact with molecular targets makes it valuable in research and industrial applications.

Properties

IUPAC Name

(2R)-2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPSJXIFWSWGFS-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@]1(CCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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